10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a butylthio-propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of phenothiazine with chloroformamide under basic conditions.
Attachment of Butylthio-Propyl Group: The final step involves the nucleophilic substitution reaction where the butylthio-propyl group is attached to the carboxamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the butylthio-propyl group, resulting in different chemical and biological properties.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group instead of the butylthio-propyl group.
10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine: Features acetyl and tetramethyl groups.
Uniqueness
The presence of the butylthio-propyl group in 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other phenothiazine derivatives and valuable for specialized applications.
Properties
CAS No. |
53056-90-9 |
---|---|
Molecular Formula |
C20H24N2OS2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-(3-butylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2OS2/c1-2-3-14-24-15-8-13-21-20(23)22-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,21,23) |
InChI Key |
OSVSITIZKPGWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.